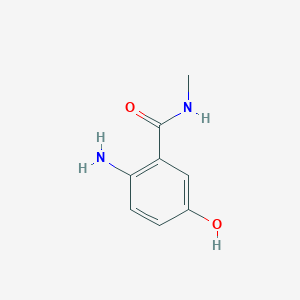

2-Amino-5-hydroxy-N-methylbenzamide

Description

Contextualization within Modern Organic and Medicinal Chemistry Research

The benzamide (B126) functional group, characterized by a benzene (B151609) ring attached to an amide, is a cornerstone of modern organic and medicinal chemistry. rjptonline.org Benzamides are not merely simple organic molecules; they represent a privileged scaffold that is frequently identified in a vast array of pharmacologically active compounds. nanobioletters.com Their prevalence in drug discovery is due to the amide bond's unique combination of stability and reactivity, and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. rjptonline.org

The versatility of the benzamide core allows for extensive chemical modification. Researchers can systematically alter the substituents on both the phenyl ring and the amide nitrogen to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution. This adaptability makes the benzamide scaffold a powerful tool for developing new therapeutic agents and chemical probes to explore biological processes. The synthesis of benzamide derivatives is a mature field, with numerous established methods ranging from the classic coupling of a carboxylic acid with an amine to more advanced techniques like flow chemistry, which offers sustainable and efficient pathways to these valuable compounds. nanobioletters.com

Significance of Substituted Benzamide Scaffolds in Chemical Biology

In the realm of chemical biology, substituted benzamide scaffolds are indispensable tools for dissecting complex biological systems. Their ability to be tailored to bind with high affinity and selectivity to specific biological targets, such as enzymes and receptors, makes them ideal for use as molecular probes. evitachem.com For instance, benzamide derivatives have been instrumental in the development of inhibitors for a wide range of enzymes, including histone deacetylases (HDACs), carbonic anhydrases, and acetylcholinesterase. ontosight.ainih.gov

The strategic placement of substituents on the benzamide framework can dramatically influence binding modes and inhibitory potency. Researchers can adjust the position of functional groups on the aromatic ring—be it ortho, meta, or para—to optimize interactions within the active site of a target protein. nih.gov This structure-activity relationship (SAR) analysis is a fundamental aspect of chemical biology and drug design, enabling the transformation of a modestly active compound into a potent and selective inhibitor. nih.gov Furthermore, substituted benzamides are central to the study of antimicrobial resistance, with research focusing on their ability to inhibit essential bacterial processes, such as cell division by targeting proteins like FtsZ. nih.gov

Overview of Current Research Trajectories in Benzamide Chemistry

Current research in benzamide chemistry is characterized by several dynamic and intersecting trajectories. A major focus remains on the discovery of novel therapeutic agents. Scientists are designing and synthesizing new benzamide derivatives to target a broad spectrum of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and infectious diseases caused by drug-resistant pathogens. nih.govnih.govresearchgate.net This often involves sophisticated computational modeling and high-throughput screening to identify promising lead compounds.

One prominent research avenue is the development of highly selective enzyme inhibitors. For example, recent studies have explored meta-substituted benzenesulfonamides, which incorporate a benzamide-like structure, as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem (B1253116) antibiotics. nih.gov Another key trend is the synthesis of benzamides as inhibitors of carbonic anhydrase and acetylcholinesterase, with some novel compounds demonstrating inhibitory activity at nanomolar concentrations. nih.gov

Focus on 2-Amino-5-hydroxy-N-methylbenzamide

While the broader class of substituted benzamides is the subject of extensive research, specific analogues such as This compound represent emerging areas of investigation. This particular compound combines the core benzamide structure with an amino group at the C2 position, a hydroxyl group at the C5 position, and a methyl group on the amide nitrogen. These functional groups offer multiple points for hydrogen bonding and potential coordination with biological targets, making the molecule an interesting candidate for biological screening.

Information from chemical suppliers confirms its availability for research purposes, and its structure suggests potential applications as a building block in the synthesis of more complex molecules or as a probe in biochemical assays. evitachem.combldpharm.com The positional isomer, 5-Amino-2-hydroxy-N-methylbenzamide, has been noted for its potential anti-inflammatory and analgesic properties, suggesting that This compound may warrant investigation for similar activities. evitachem.com

Detailed research findings on This compound are not yet widely published, highlighting its status as a novel compound for discovery research. Its characterization would typically involve analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity. evitachem.com

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 1018983-66-8 content_copy |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Synonyms | Benzamide, 2-amino-5-hydroxy-N-methyl- |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-hydroxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-8(12)6-4-5(11)2-3-7(6)9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOQKRDNICCKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018983-66-8 | |

| Record name | 2-amino-5-hydroxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Pathway Elucidation for 2 Amino 5 Hydroxy N Methylbenzamide and Its Structural Analogs

Novel Synthetic Routes and Reaction Optimization Strategies

The development of new synthetic pathways to benzamides is driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope. Traditional methods often involve the use of harsh reagents and produce significant waste. rsc.orgsemanticscholar.org In contrast, modern approaches leverage innovative catalytic systems and reaction designs to overcome these limitations.

The synthesis of 2-Amino-5-hydroxy-N-methylbenzamide itself can be achieved by reacting 5-amino-2-hydroxybenzoic acid with methylamine, facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base. evitachem.com The choice of reagents and reaction conditions is critical to control the reaction pathways and yields. evitachem.com

One-Pot and Multicomponent Reaction Approaches

One-pot syntheses and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency. nih.gov These strategies combine multiple reaction steps into a single operation, avoiding the isolation and purification of intermediates, which saves time, reduces solvent usage, and minimizes waste. nih.govresearchgate.net

Several MCRs have been developed for the synthesis of benzamide (B126) derivatives. For instance, a transition-metal-free MCR involving arynes, isocyanides, and water can furnish benzamides in moderate to good yields under mild conditions. acs.org Another example is the one-pot synthesis of quinazolinone and benzamide derivatives from 2-aminobenzamide (B116534) and aromatic benzoyl chlorides using a nanoporous solid acid catalyst under solvent-free conditions. orientjchem.org This method proceeds through the formation of a benzamide intermediate, which can then cyclize to the corresponding quinazolinone. orientjchem.org

The use of a robust tandem catalyst based on center radially fibrous silica (B1680970) encapsulated TS-1 has enabled the one-pot synthesis of benzamide from benzaldehyde, ammonia (B1221849), and hydrogen peroxide. rsc.org This bifunctional catalyst facilitates both aldehyde ammoximation and subsequent oxime rearrangement in a single pot. rsc.org

| Reaction Type | Starting Materials | Key Features | Reference |

| One-pot, three-step synthesis | 2-amino-3-methylbenzoic acid, bis(trichloromethyl) carbonate, methylamine, NCS/NBS/NIS | No isolation of intermediates, high overall yield (87-94%), green route. | sioc-journal.cn |

| Multicomponent Reaction | Arynes, isocyanides, H₂O | Transition-metal-free, mild conditions, moderate to good yields. | acs.org |

| One-pot Synthesis | 2-aminobenzamide, aromatic benzoyl chlorides | Nanoporous solid acid catalyst, solvent-free. | orientjchem.org |

| One-pot Tandem Catalysis | Benzaldehyde, ammonia, hydrogen peroxide | Bifunctional core-shell catalyst (TS-1@KCC-1 with Rh(OH)₃). | rsc.org |

Catalytic Synthesis Methodologies

Catalysis plays a pivotal role in modern benzamide synthesis, offering pathways that are both efficient and selective. A variety of catalytic systems, including those based on transition metals and solid acids, have been explored.

A highly efficient and selective catalytic method for the methoxymethylation of primary amides, including benzamides, has been developed using a Manganese(I) catalyst. rsc.org This process utilizes methanol (B129727) as both the methoxymethylating agent and the solvent, proceeding through an interrupted borrowing hydrogen (IBH) strategy and liberating dihydrogen gas as the only byproduct. rsc.org This approach is notable for its broad substrate scope and avoidance of toxic reagents. rsc.org

The direct condensation of benzoic acids and amines to form benzamides can be achieved under ultrasonic irradiation using a reusable solid acid catalyst, diatomite earth@IL/ZrCl₄. researchgate.net This method is characterized by its rapid reaction times, simple procedure, and high yields. researchgate.net Similarly, sulfonic acid-based catalysts have been employed for amide bond synthesis via the Ritter reaction, with MWCNT-CSP showing high efficiency. researchgate.net

Copper-metal-organic frameworks (Cu-MOFs) have been utilized as recyclable heterogeneous catalysts for the oxidative amidation of aldehydes with primary amines to produce a wide variety of secondary amides under mild conditions. scispace.com

| Catalyst System | Reaction Type | Key Advantages | Reference |

| Mn(I) complex | Methoxymethylation of primary amides | High selectivity, uses methanol as reagent and solvent, liberates H₂. | rsc.org |

| Diatomite earth@IL/ZrCl₄ | Direct condensation of benzoic acids and amines | Reusable catalyst, rapid reaction, high yields, ultrasonic irradiation. | researchgate.net |

| MWCNT-CSP (sulfonic acid-based) | Ritter reaction (amide synthesis) | Heterogeneous catalyst, good yields. | researchgate.net |

| Cu-MOF (Cu₂(BDC)₂DABCO) | Oxidative amidation of aldehydes and amines | Recyclable heterogeneous catalyst, mild conditions, good yields. | scispace.com |

Microwave-Assisted and Other Energy-Efficient Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.indergipark.org.tr This technology has been successfully applied to the synthesis of various benzamide derivatives.

For example, the hydrolysis of benzamide to benzoic acid, which typically takes an hour under conventional reflux, can be completed in just 7 minutes with a 99% yield using microwave irradiation. rasayanjournal.co.in Microwave heating has also been employed for the synthesis of benzamides through the ring-opening of less reactive oxazolones, a reaction that is difficult to achieve by conventional heating. researchgate.net This method is noted for its ease of execution, reduced reaction time, and good yields. researchgate.net

Ultrasonic irradiation is another energy-efficient technique that has been used to promote the synthesis of benzamides. The direct condensation of benzoic acids and amines is significantly accelerated under ultrasonic conditions in the presence of a suitable catalyst. researchgate.net

Green Chemistry Principles in Benzamide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzamides and other pharmaceuticals. The goal is to develop processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. netajinagarcollegeforwomen.inprimescholars.com

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. bohrium.com Several solvent-free methods for benzamide synthesis have been reported.

One such method involves the direct N-benzoylation of amines using vinyl benzoate (B1203000) under solvent- and activation-free conditions. tandfonline.comtandfonline.com The resulting benzamides can be easily isolated by crystallization. tandfonline.comtandfonline.com Another approach utilizes a mechanochemical process in a jacketed screw reactor for the continuous flow synthesis of amides and peptides, achieving high yields in minutes at room temperature without any solvent. digitellinc.com

The synthesis of amides from carboxylic acids and urea (B33335) can also be performed under solvent-free conditions by triturating the reactants with boric acid as a catalyst and then heating the mixture directly. semanticscholar.org This simple and efficient procedure offers a high reaction rate and good yields. semanticscholar.org Furthermore, a solvent-free procedure for amide formation using various methoxysilanes as coupling agents has been described, which proceeds in good to excellent yields without the need for an inert atmosphere. rsc.org

| Method | Reactants | Conditions | Key Green Features | Reference |

| N-benzoylation | Amines, vinyl benzoate | Room temperature, no solvent, no activator | Solvent-free, easy product isolation. | tandfonline.comtandfonline.com |

| Mechanochemical Synthesis | Amines, carboxylic acids | Continuous flow, room temperature | Solvent-free, rapid reaction, scalable. | digitellinc.com |

| Boric Acid Catalysis | Carboxylic acids, urea | Solvent-free, direct heating after trituration | Uses a cheap, environmentally friendly catalyst. | semanticscholar.org |

| Methoxysilane Coupling | Carboxylic acids, amines | Solvent-free | No need for inert atmosphere, good to excellent yields. | rsc.org |

Atom Economy and Reaction Efficiency Enhancements

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comnih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate less waste. nih.govresearchgate.net

Multicomponent reactions inherently improve atom economy by combining multiple reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.net The previously mentioned MCR for benzamide synthesis from arynes, isocyanides, and water is a good example of an atom-economical process. acs.org

Catalytic processes also contribute to improved reaction efficiency by allowing for the use of small amounts of a catalyst to generate large quantities of product, thereby reducing waste. The Mn(I)-catalyzed methoxymethylation of amides is a prime example, where the catalyst is used in small quantities and the only byproduct is hydrogen gas. rsc.org The development of such atom- and step-efficient catalytic methods is a significant advancement in sustainable organic synthesis. rsc.org

Regioselective and Chemoselective Synthetic Transformations

The synthesis of substituted benzamides, such as this compound, often requires precise control over the regioselectivity and chemoselectivity of the reactions to achieve the desired substitution pattern and avoid unwanted side products.

Regioselective Synthesis:

Another example of regioselectivity is the synthesis of 3-benzazepinones through the intramolecular hydroamidation of acetylenes. This method demonstrates high functional group compatibility and allows for the selective formation of the desired heterocyclic ring system.

Furthermore, the electrophilic cyclization of 2-(1-alkynyl)benzamides has been shown to proceed with O-cyclization, leading to the formation of cyclic imidates with good regio- and stereoselectivity. nih.gov The choice of the electrophile, such as I2 versus ICl, can influence the regioselectivity between the formation of five- and six-membered rings. nih.gov

A study on the synthesis of β,γ-unsaturated amides from unactivated alkenes highlights a novel retrosynthetic approach. nih.gov The reaction of carbamoyl (B1232498) chlorides with unactivated alkenes leads to the regioselective formation of β,γ-unsaturated amides, with substituted cyclohexenes showing high regioselectivity due to the stabilization of the β-amidic carbocation. nih.gov

Chemoselective Synthesis:

Chemoselectivity involves the selective reaction of one functional group in the presence of others. In the context of benzamide synthesis, this is critical when dealing with molecules containing multiple reactive sites. For example, a method for the chemoselective amination of alkyl halides and chlorides using aqueous ammonia or hydroxylamine (B1172632) in a continuous flow system has been developed to produce primary amines. nih.gov This process avoids over-alkylation and allows for the selective formation of the desired amine.

Electrocatalytic radical cross-couplings offer a streamlined, chemoselective approach to synthesizing amino alcohols. nih.govchemrxiv.org This method allows for the efficient coupling of various fragments, including aryl and alkyl groups, with a serine-derived chiral carboxylic acid, demonstrating high functional group tolerance. nih.govchemrxiv.org

The reaction of N-substituted benzamides with Woollins' reagent demonstrates chemoselective selenation and reduction, yielding N-aryl-N-(arylenethyl)benzoselenoamides. st-andrews.ac.uk This highlights the ability to selectively target specific functional groups for transformation.

A base-promoted sequential Michael addition/ evitachem.comnih.gov-sigmatropic rearrangement between vinylsulfonium salts and N-nucleophiles has been developed for the synthesis of functionalized benzylic thioethers. acs.orgacs.org This reaction proceeds with high chemoselectivity and regioselectivity, tolerating a wide range of functional groups. acs.orgacs.org

Synthesis of Advanced Precursor Molecules and Elusive Intermediates

The synthesis of complex molecules like this compound and its analogs often relies on the preparation of advanced precursor molecules and the successful trapping or utilization of elusive intermediates.

Advanced Precursor Molecules:

The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides utilizes 2-amino-3-methylbenzoic acid as a key starting material. sioc-journal.cnsioc-journal.cn This precursor undergoes a one-pot, three-step transformation to yield the final product. sioc-journal.cnsioc-journal.cn Similarly, the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide has been achieved from isatoic anhydride (B1165640) in a one-pot method. google.com

In the synthesis of imatinib (B729) analogs, N-(2-methyl-5-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine serves as a crucial precursor. mdpi.com This compound can be further modified through reactions like diazotization/addition to generate other key intermediates. mdpi.com

For the synthesis of novel histone deacetylase inhibitors, solid-phase peptide synthesis (SPPS) has been employed to create linear and cyclic peptide-benzamide hybrids. nih.gov Resins like trityl chloride are used as solid supports for the assembly of these complex molecules. nih.gov

Elusive Intermediates:

The regioselective synthesis of 2-aminomethylated estrone (B1671321) derivatives proceeds through an ortho-quinone methide (o-QM) intermediate. nih.gov This highly reactive species is generated in situ from an ammonium (B1175870) salt by base-promoted β-elimination and subsequently trapped by various secondary amines in a 1,4-nucleophilic addition. nih.gov

In the electrophilic cyclization of 2-(1-alkynyl)benzamides, the reaction proceeds through cyclic imidate intermediates, which were initially misidentified as isoindolin-1-ones. nih.gov Spectroscopic and X-ray crystallographic data were essential in correctly identifying these intermediates. nih.gov

The synthesis of β,γ-unsaturated amides from unactivated alkenes is proposed to proceed through a β-amidic carbocation intermediate. nih.gov The stability and subsequent reaction pathway of this intermediate, such as a 1,2-hydride shift, determine the final product distribution. nih.gov

A sequential Michael addition/ evitachem.comnih.gov-sigmatropic rearrangement reaction for the synthesis of benzylic thioethers involves several key intermediates, including a deprotonated N-nucleophile, a Michael adduct, and intermediates of the evitachem.comnih.gov-sigmatropic rearrangement. acs.orgacs.org

Design and Derivatization Strategies for Targeted Structural Analogs

The design and synthesis of structural analogs of this compound are driven by the search for compounds with specific biological activities. These strategies often involve modifying the core benzamide structure by introducing various functional groups and linkers.

Derivatization Strategies:

One common strategy is the introduction of halogens at the 5-position of the benzamide ring. For example, 2-amino-5-halogenated-N,3-dimethylbenzamides have been synthesized using N-halosuccinimides. sioc-journal.cnsioc-journal.cn This allows for the systematic investigation of the effect of different halogen substituents. A patent also describes a process for the synthesis of 2-amino-5-chloro-n,3-dimethylbenzamide. google.com

Another approach involves the conjugation of the benzamide core with peptides. nih.gov Novel histone deacetylase inhibitors have been designed and synthesized by linking benzamide-type inhibitors to linear or cyclic peptides. nih.gov These hybrid molecules are synthesized using solid-phase peptide synthesis (SPPS), allowing for the introduction of various amino acids into the linker region. nih.gov

The synthesis of analogs can also involve the modification of the amino and hydroxyl groups. For instance, the synthesis of 5'-amino-2',5'-dideoxy nucleoside analogs involves the reduction of a 5'-azido intermediate. nih.gov While not directly related to the title compound, this illustrates a common strategy for introducing amino groups.

Furthermore, the synthesis of imatinib analogs has been achieved by modifying the precursor N-(2-methyl-5-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. mdpi.com This includes converting the amino group to a pyrrole (B145914) or an azide, which can then be used to introduce other functionalities. mdpi.com

The following table summarizes some of the key synthetic strategies and the resulting analogs:

| Starting Material | Reagents and Conditions | Product/Analog Type | Reference |

| 2-Amino-3-methylbenzoic acid | 1. Bis(trichloromethyl) carbonate 2. Methylamine 3. NCS, NBS, or NIS | 2-Amino-5-halogenated-N,3-dimethylbenzamides | sioc-journal.cnsioc-journal.cn |

| Trityl chloride resin | 1. 1,2-phenylenediamine 2. Fmoc-L-Asu-OH, HBTU, HOBt, DIPEA 3. Further peptide couplings and cyclization | Cyclic benzamide-peptide hybrids | nih.gov |

| 2-(1-Alkynyl)benzamides | I2 or ICl | Cyclic imidates | nih.gov |

| Unactivated alkenes | Carbamoyl chlorides, silver salt | β,γ-Unsaturated amides | nih.gov |

| N-(2-methyl-5-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 2,5-dimethoxytetrahydrofuran or NaNO2/NaN3 | Pyrrole- or azido-substituted imatinib analogs | mdpi.com |

This table can be expanded with more detailed information from the cited sources.

Mechanistic Investigations of Molecular Interactions and Biological Pathway Modulation

Elucidation of Enzymatic Inhibition/Activation Mechanisms

Research has identified 2-Amino-5-hydroxy-N-methylbenzamide as a compound with inhibitory activity against specific enzymes, rather than an activator. The primary target identified is the BRAF kinase, a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. google.com

The enzymatic inhibition of BRAF kinase by compounds including this compound has been evaluated. google.com Specifically, its activity against the V600E mutant of BRAF has been a subject of investigation. google.com This mutation, where valine is replaced by glutamic acid at position 600, results in a constitutively active kinase that promotes uncontrolled cell growth. google.com

The inhibitory effect was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. google.com This method was employed to detect and quantify the phosphorylation of MEK1, a direct downstream substrate of BRAF. google.com By measuring the reduction in MEK1 phosphorylation in the presence of the compound, its inhibitory impact on the BRAF catalytic cycle can be established. google.com While this demonstrates inhibitory action, detailed kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound are not available in the reviewed literature.

Generally, BRAF inhibitors function by competing with ATP for binding at the kinase's active site. This mode of action classifies them as ATP-competitive inhibitors. While no specific structural studies for this compound have been published, its role as a BRAF inhibitor suggests it likely interacts with the ATP-binding pocket of the enzyme. google.com There is no public evidence to suggest that this compound acts as an allosteric modulator.

Receptor Binding Dynamics and Ligand-Target Recognition Profiling

Based on available scientific literature, the primary mechanism of action for this compound appears to be through the inhibition of enzymatic activity, specifically BRAF kinase. google.com There is no published research indicating that this compound engages in significant binding with cell-surface or nuclear receptors.

Without specific molecular modeling or co-crystallography studies of this compound bound to its target, a definitive analysis of its binding interactions is not possible. However, based on its chemical structure, potential interactions can be hypothesized. The presence of amino (-NH2), hydroxyl (-OH), and amide (-C(=O)NH-) groups provides multiple sites for hydrogen bonding. These functional groups could potentially form hydrogen bonds with amino acid residues within the ATP-binding site of the BRAF kinase. The benzene (B151609) ring forms a core scaffold that could participate in hydrophobic interactions with nonpolar residues in the binding pocket.

Detailed information regarding specific conformational changes in a target protein induced by the binding of this compound is not available. For BRAF inhibitors in general, binding to the active site stabilizes the kinase in an inactive conformation, preventing the downstream signaling cascade.

Cellular Pathway Perturbation at a Molecular Level

The inhibition of the BRAF V600E mutant by this compound directly perturbs the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. google.com The BRAF gene is a proto-oncogene, and its V600E mutation leads to constitutive activation of the BRAF protein, which in turn perpetually activates the downstream kinases MEK and ERK. google.com This aberrant signaling drives key cellular processes like proliferation, differentiation, and survival, contributing to oncogenesis. google.com

By inhibiting the mutated BRAF kinase, this compound is expected to block the phosphorylation and activation of MEK. This action would subsequently prevent the activation of ERK, effectively shutting down this oncogenic signaling cascade. The ultimate molecular consequence inside the cell is the downregulation of signals that promote uncontrolled cell proliferation and survival.

Regulation of Gene Expression Mechanisms

While specific studies detailing the regulation of gene expression by this compound are not currently available, the broader class of benzamide (B126) derivatives has been shown to modulate gene expression through various mechanisms. For instance, certain substituted benzamides can influence the expression of genes involved in critical cellular processes. This can occur through the modulation of transcription factors or by affecting the epigenetic landscape. nih.gov

One related area of interest is the impact of benzamide riboside, a nucleoside prodrug, which is metabolized into benzamide adenine (B156593) dinucleotide (BAD). BAD acts as an inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), leading to a depletion of guanylates and subsequently affecting DNA and RNA synthesis, which are fundamental to gene expression. nih.gov Although structurally different, this highlights a pathway through which benzamide-containing molecules can exert control over gene expression.

Furthermore, the development of chemo-optical probes based on inhibitors of human histone deacetylases (HDACs) demonstrates another potential mechanism. nih.gov These tools can offer high-resolution optical control of epigenetic mechanisms, suggesting that appropriately functionalized benzamides could be designed to regulate gene expression with spatiotemporal precision. nih.gov Given the structural motifs of this compound, it is plausible that it could interact with cellular machinery that governs gene expression, though specific targets and pathways remain to be elucidated through direct research.

Induction of Apoptosis Mechanisms in Cellular Models

The induction of apoptosis, or programmed cell death, is a critical process in development and disease, and many therapeutic agents are designed to modulate this pathway. While direct evidence for this compound inducing apoptosis is lacking, related compounds have demonstrated pro-apoptotic activity.

For example, studies on hydroxydibenzoylmethane (HDB), which shares a hydroxylated aromatic ring structure, have shown it can induce apoptosis in colorectal carcinoma cells. nih.gov The mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-X(L). nih.gov This leads to the release of cytochrome c from the mitochondria and the sequential activation of caspases, key executioners of apoptosis. nih.govnih.gov

Similarly, natural polyphenols, which often contain hydroxylated phenyl groups, are well-documented inducers of apoptosis in various tumor cell lines. mdpi.com Their mechanisms are diverse and can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com For instance, some polyphenols can increase the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation. mdpi.com

Given that this compound possesses a hydroxylated phenyl ring, a common feature in many pro-apoptotic compounds, it is conceivable that it could also trigger apoptotic pathways. However, this remains a hypothesis pending direct experimental validation in relevant cellular models.

Bioinorganic Chemistry Aspects: Metal Chelation and Coordination Properties

The chemical structure of this compound, specifically the presence of the amino and hydroxyl groups on the benzene ring, suggests a potential for metal chelation. These functional groups can act as ligands, donating lone pairs of electrons to form coordination complexes with metal ions.

o-Aminophenol-based ligands are known to have a significant impact in catalysis and can coordinate with various transition metals. The coordination can involve the nitrogen of the amino group and the oxygen of the hydroxyl group, forming a stable chelate ring with the metal ion. This ability to bind metals is a key aspect of the function of some enzymes and is also a mechanism by which certain compounds can exert biological effects or be used in chelation therapy for metal intoxication. nih.gov

Polyphenols, which are structurally related through their hydroxylated aromatic rings, are recognized for their metal-chelating properties. nih.gov They can form stable complexes with metal ions like iron, copper, and zinc, which are crucial in various biological processes but can be toxic in excess. The chelation potential is often dependent on the arrangement of hydroxyl groups and other functional moieties on the aromatic ring. nih.gov

The specific coordination chemistry of this compound with different metal ions would need to be investigated to determine the stability of the resulting complexes and their potential biological relevance.

Investigation of In Vitro Biological Effects for Target Identification

The in vitro evaluation of a compound's biological effects is a cornerstone of drug discovery and target identification. For this compound, while specific in vitro data is not prominent in the literature, the activities of related substituted benzamides provide a basis for potential areas of investigation.

Substituted benzamides are a versatile class of compounds with a wide range of biological activities. drugbank.com They have been explored as antimicrobial, analgesic, and anticancer agents. nih.gov For example, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives were synthesized and showed broad-spectrum antimicrobial activity. nih.gov

Furthermore, some benzamides act as dopamine (B1211576) D2 receptor antagonists, which is the basis for their use as antipsychotic and antidepressant medications. nih.gov Other benzamide derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for various therapeutic interventions. nih.gov

The diverse biological activities of the broader benzamide class suggest that this compound could also possess interesting in vitro effects. A systematic screening against a panel of biological targets, including enzymes, receptors, and various cell lines, would be necessary to identify its specific biological activities and potential therapeutic applications.

Computational Chemistry and Theoretical Modeling Applications in Benzamide Research

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, reactivity, and spectroscopic properties of molecules. In the context of 2-amino-5-hydroxy-N-methylbenzamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can provide a highly accurate model of its molecular structure and electronic properties. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical to a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, HOMO-LUMO analysis would characterize its electron-donating and accepting capabilities. Theoretical studies on analogous compounds show that the HOMO is typically localized over the electron-rich portions of the molecule, such as the phenol (B47542) ring, while the LUMO is often spread across the benzamide (B126) moiety. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher reactivity and potential for biological activity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound This table presents typical values based on DFT calculations for analogous aromatic compounds.

| Parameter | Illustrative Energy (a.u.) | Description |

| EHOMO | -0.214 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -0.085 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 0.129 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

a.u. = atomic units Data derived from principles discussed in related studies. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

For this compound, an MEP map would highlight specific regions of interest:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are typically located around electronegative atoms like the oxygen of the hydroxyl and carbonyl groups. nih.govresearchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are usually found around hydrogen atoms, particularly those of the amine (-NH2) and hydroxyl (-OH) groups. nih.gov

Neutral Regions (Green): These areas have a near-zero potential.

This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Ligand-Protein Interaction Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, revealing conformational changes and the stability of molecular complexes. researchgate.net

For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: Identify the most stable three-dimensional arrangements (conformers) of the molecule in different environments, such as in a solvent or a protein's active site.

Analyze Ligand-Protein Dynamics: When docked into a target protein, MD simulations can assess the stability of the binding pose over a set period (e.g., nanoseconds). This analysis validates the docking results by confirming whether the key interactions, like hydrogen bonds predicted in docking, are maintained over time. researchgate.netnih.gov The root-mean-square deviation (RMSD) of the ligand within the binding site is often calculated to quantify this stability. researchgate.net

Molecular Docking Studies for Ligand-Target Binding Pose Prediction and Affinity Scoring

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when it binds to a target receptor, typically a protein. nih.gov This method uses scoring functions to estimate the binding affinity, which is often reported as a binding energy value (in kcal/mol). A more negative score generally indicates a stronger, more favorable interaction. researchgate.net

In research concerning this compound, molecular docking could be used to screen potential biological targets and hypothesize its mechanism of action. The process involves:

Preparing the 3D structures of the ligand (this compound) and the target protein.

Running a docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses. mdpi.com

Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the protein's active site. researchgate.net

Studies on similar benzamide structures have explored their interactions with targets like vascular endothelial growth factor (VEGF) receptors and enzymes involved in various diseases. researchgate.netmdpi.com

Table 2: Example of Molecular Docking Results for a Hypothetical Target This table illustrates typical data obtained from a molecular docking study.

| Parameter | Value | Details |

| Binding Affinity | -7.5 kcal/mol | Predicted binding energy; a more negative value suggests stronger affinity. |

| Interacting Residues | Asp190, Tyr210, Ser155 | Key amino acids in the protein's active site forming bonds with the ligand. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the ligand and the protein. |

| Key Interactions | H-bond with Asp190 | A specific, crucial interaction stabilizing the complex. |

Data is illustrative and based on principles from docking studies of related compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to generate hypotheses about the mechanism of action. researchgate.net

A QSAR study involving this compound would entail:

Synthesizing and testing a series of analogues with varied substituents.

Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue.

Developing a mathematical model using statistical methods like Multiple Linear Regression (MLR) that correlates the descriptors with the measured biological activity. nih.gov

Validating the model to ensure its predictive power. nih.gov

Such a model could guide the optimization of the lead compound, this compound, to enhance its desired biological effects.

Reaction Mechanism and Transition State Calculations

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states.

For this compound, these methods could be applied to:

Investigate Synthesis Pathways: Model the reaction steps for its synthesis, for instance, from 5-amino-2-hydroxybenzoic acid and methylamine. evitachem.com Calculations can determine the activation energies for each step, helping to understand the reaction kinetics and potentially optimize conditions for higher yields.

Predict Metabolic Pathways: Simulate its interaction with metabolic enzymes (e.g., Cytochrome P450) to predict how it might be broken down in a biological system.

Identifying the structure and energy of transition states is fundamental to understanding the rate-determining steps of a reaction and provides a deeper insight into its chemical behavior.

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation for Chemical and Biological Activity

Impact of Aromatic Substituent Effects on Electronic Properties and Reactivity

The reactivity and electronic landscape of the benzamide (B126) core are profoundly influenced by the substituents on the aromatic ring. lumenlearning.com In 2-Amino-5-hydroxy-N-methylbenzamide, the amino (-NH₂) and hydroxyl (-OH) groups play a crucial role. Both are potent electron-donating groups (EDGs) that activate the ring towards electrophilic aromatic substitution. lumenlearning.comnumberanalytics.com

These groups exert their influence through two primary electronic effects: the inductive effect and the resonance effect. libretexts.org

Inductive Effect: Due to the higher electronegativity of nitrogen and oxygen compared to carbon, both -NH₂ and -OH groups exert an electron-withdrawing inductive effect (-I), pulling electron density away from the ring through the sigma bonds. numberanalytics.com

Resonance Effect: Both substituents possess lone pairs of electrons that can be delocalized into the aromatic π-system, a phenomenon known as the resonance effect (+R or +M). numberanalytics.comlibretexts.org This effect donates electron density to the ring, increasing its nucleophilicity.

For both amino and hydroxyl groups, the electron-donating resonance effect is significantly stronger and thus dominates the weaker electron-withdrawing inductive effect. libretexts.org This net donation of electron density makes the aromatic ring more reactive than benzene (B151609) towards electrophiles. lumenlearning.comlibretexts.org Furthermore, these activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. The presence of multiple substituents, as in this compound, leads to a complex interplay of these directing effects, which can be harnessed in synthetic chemistry. science.org.ge For instance, the presence of strong electron-donating groups is known to facilitate reactions like nitration at specific positions. science.org.ge

The electronic effects also govern the compound's potential as an antioxidant. The capacity for a molecule to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer followed by Proton Transfer, SET-PT) is linked to these properties. acs.org The electron-donating nature of the hydroxyl and amino groups can stabilize the resulting radical species, making the parent molecule a potent antioxidant. acs.org

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| Amino (-NH₂) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| Hydroxyl (-OH) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

Role of the Amide Linkage and N-Methyl Substitution in Molecular Recognition and Stability

The amide linkage is a cornerstone of chemical biology, renowned for its structural and functional importance in peptides and proteins. wiley.com In the context of this compound, this functional group is critical for both molecular stability and the ability to engage in specific intermolecular interactions.

Aromatic amide compounds are generally stable and relatively easy to synthesize. mdpi.com The stability of the amide bond arises from resonance delocalization between the nitrogen lone pair and the carbonyl π-system, which imparts a partial double-bond character to the C-N bond. nih.gov This resonance stabilization makes the amide carbonyl less electrophilic and the C-N bond robust. nih.gov However, the degree of substitution on the amide nitrogen significantly influences its stability towards hydrolysis. Studies on the hydrolysis of various benzamides have shown that the order of reactivity is primary > tertiary > secondary. researchgate.net This suggests that N-methylbenzamide (a secondary amide) possesses greater stability against hydrolysis compared to a primary benzamide but is less stable than a tertiary N,N-dimethylbenzamide. researchgate.net

The N-methyl group has a profound impact on the molecule's conformational properties and recognition potential.

Stability: The presence of a methyl group on the nitrogen atom can affect the stability of metabolites. For instance, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable than N-(hydroxymethyl)-benzamide, indicating that substitution on the amide nitrogen can markedly affect metabolic stability. nih.gov

Molecular Recognition: The amide group is a superb hydrogen bond donor (N-H) and acceptor (C=O), enabling it to form specific interactions with biological macromolecules like DNA and proteins. wiley.comnih.gov The N-methyl group, however, replaces one of the two hydrogen atoms found on a primary amide nitrogen, reducing its hydrogen bond donating capacity. Furthermore, the methyl group introduces steric bulk, which can influence the molecule's preferred conformation. In some systems, N-methylation can prevent the molecule from adopting a conformation necessary for biological activity due to steric hindrance. drugdesign.org

Table 2: Relative Stability of Benzamides to Hydrolysis

| Amide Type | Example | Relative Reactivity/Stability |

|---|---|---|

| Primary | Benzamide | Most Reactive (Least Stable) |

| Secondary | N-Methylbenzamide | Intermediate Reactivity/Stability |

| Tertiary | N,N-Dimethylbenzamide | Least Reactive (Most Stable) |

Based on kinetic studies of hydrolysis. researchgate.net

Influence of Hydroxyl and Amino Groups on Hydrogen Bonding and Chelation

The hydroxyl and amino groups are primary mediators of intermolecular interactions through their ability to form hydrogen bonds. learncbse.in The amino group has two hydrogen atoms (donors) and a lone pair on the nitrogen (acceptor), while the hydroxyl group has one hydrogen atom (donor) and two lone pairs on the oxygen (acceptor). This versatility allows this compound to engage in complex hydrogen-bonding networks with biological receptors or other molecules. nih.gov

An important structural consideration is the potential for intramolecular hydrogen bonding. Substituents at the ortho position to an amide group can form a hydrogen bond with the amide's carbonyl oxygen or N-H proton. In a related series of compounds, an ortho-hydroxyl group was shown to form a strong intramolecular hydrogen bond with the amide carbonyl. nih.gov While the hydroxyl group in this compound is at the meta position to the amide, the ortho-amino group is perfectly positioned to form such an intramolecular hydrogen bond. This can enforce a more planar conformation of the molecule and influence its physical properties, such as lipophilicity.

In addition to hydrogen bonding, the arrangement of hydroxyl and amino groups can facilitate chelation, which is the formation of coordinate bonds with metal ions. carewellpharma.in The oxygen and nitrogen atoms act as Lewis bases, donating their lone pairs to a metal cation to form a stable, ring-like complex. The ability of a molecule to chelate metal ions is highly dependent on the pH of the environment, which dictates the protonation state of the functional groups. nih.govd-nb.info At low pH, protonation of the amino and hydroxyl groups can lead to electrostatic repulsion of metal cations, reducing chelation efficiency. nih.gov As the pH increases, these groups are deprotonated, enhancing their ability to coordinate with metals. This property is crucial in various biological and industrial contexts, from enzyme function to the removal of heavy metals. nih.govresearchgate.net

Table 3: Effect of pH on Metal Chelation Efficiency

| pH Range | Protonation State of -NH₂/-OH | Chelation Capacity | Reason |

|---|---|---|---|

| Low (Acidic) | Protonated (-NH₃⁺, -OH₂⁺) | Low | Electrostatic repulsion of metal cations. nih.gov |

| Neutral to High (Basic) | Deprotonated (-NH₂, -O⁻) | High | Availability of lone pairs for coordination. nih.govd-nb.info |

Stereochemical Considerations and Chiral Recognition in Biological Systems

The basis of chiral recognition is the formation of diastereomeric complexes between a chiral receptor and a chiral substrate, which have different energies. nih.gov Noncovalent interactions, such as hydrogen bonds and π-π stacking, are fundamental to this process. nih.govnih.gov The functional groups on this compound—the amide, hydroxyl, and amino groups—are all capable of participating in the directional interactions required for enantioselective recognition. Should this scaffold be incorporated into a larger, chiral molecule, these groups would play a decisive role in its ability to distinguish between enantiomers. For example, synthetic receptors containing amide bonds have been designed to recognize chiral carboxylates, demonstrating the importance of the amide linkage in creating a specific, three-dimensional binding pocket. nih.gov

Development of Privileged Benzamide Scaffolds for Diverse Research Applications

The benzamide moiety is considered a "privileged scaffold" in medicinal chemistry. ufrj.brrsc.org This term describes a molecular framework that is able to bind to multiple, distinct biological targets, making it a valuable starting point for the development of new therapeutic agents. rsc.org The versatility of the benzamide scaffold stems from its robust and synthetically accessible nature, combined with its ability to present substituents in a well-defined three-dimensional space to engage with biological receptors. mdpi.com

The physicochemical attributes of benzamides, including their capacity for hydrogen bonding and π-π stacking interactions, enable them to bind efficiently to macromolecules. nih.gov This has led to the successful development of numerous benzamide-containing drugs and research compounds across a wide range of applications.

Examples of Research Applications for Benzamide Scaffolds:

Anticancer Agents: The tyrosine kinase inhibitor Imatinib (B729), a landmark in targeted cancer therapy, features a benzamide core. ufrj.brrsc.org Other benzamide derivatives have been developed as potent antagonists of the Smoothened receptor, which is implicated in certain cancers. nih.gov

Antimicrobial Agents: Researchers have synthesized various 2-aminobenzamide (B116534) derivatives and explored their potential as antibacterial and antifungal agents. nih.gov

Neurodegenerative Diseases: Substituted benzamides have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are key targets in Alzheimer's disease research. mdpi.com

The development of such compounds often involves extensive structure-activity relationship (SAR) studies, where modifications are made to the benzamide core—by varying substituents on the aromatic ring or on the amide nitrogen—to optimize potency and selectivity for a given biological target. mdpi.comnih.gov

Applications in Chemical Biology and Advanced Materials Research Non Clinical Focus

Utilization as Molecular Probes and Chemical Tools for Biological Pathway Interrogation

The architecture of 2-Amino-5-hydroxy-N-methylbenzamide makes it a candidate for development as a molecular probe. The amino and hydroxyl groups on the aromatic ring, coupled with the amide linkage, provide multiple points for potential non-covalent interactions with biological macromolecules like enzymes and receptors. An isomer, 5-Amino-2-hydroxy-N-methylbenzamide, has been specifically investigated for its potential as a biochemical probe in enzyme studies to elucidate mechanistic pathways. evitachem.com The mechanism of action for such compounds often involves their ability to act as inhibitors or activators, thereby influencing biochemical processes. evitachem.com

Similarly, ortho-substituted hydroxy benzamides are recognized for their utility in proteomics research. scbt.com The functional groups on this compound could engage in hydrogen bonding, electrostatic interactions, or pi-stacking with amino acid residues at the active site of a target protein. By modifying the core structure, for instance by attaching a fluorophore or a reactive handle, it could be converted into a tool for:

Enzyme Inhibition Studies: Serving as a scaffold to design specific enzyme inhibitors, where the amino and hydroxyl groups can be crucial for binding affinity and selectivity.

Fluorescent Labeling: Acting as a core structure for fluorescent probes to visualize biological processes or localize specific proteins within cells.

Affinity-Based Purification: Immobilization onto a solid support could enable its use in purifying specific proteins from complex biological mixtures.

Research into related analogs, such as 2-Amino-5-methylbenzamide, has highlighted their role in cancer research through the inhibition of enzymes like dihydropyrimidine (B8664642) dehydrogenase, which is involved in nucleotide biosynthesis. biosynth.com This underscores the potential of the aminobenzamide scaffold in interrogating fundamental biological pathways.

Employment as Synthons in Complex Organic Synthesis, including Agrochemistry Research and Pharmaceutical Intermediates

The 2-aminobenzamide (B116534) framework is a highly valuable synthon, or building block, in multi-step organic synthesis. Its true industrial significance is demonstrated by the extensive use of structurally similar compounds, particularly halogenated 2-aminobenzamides, in the production of high-value agrochemicals.

Specifically, derivatives of 2-aminobenzamide are critical intermediates in the synthesis of the anthranilic diamide (B1670390) class of insecticides, which includes major products like chlorantraniliprole (B1668704) and cyantraniliprole. google.com These insecticides are known for their potent activity against a range of pests and novel mode of action targeting insect ryanodine (B192298) receptors. The synthesis of these complex molecules often starts from simpler, functionalized benzamides. For example, 2-amino-5-chloro-N,3-dimethylbenzamide is a widely cited intermediate for these insecticides. google.com

The synthetic utility of this compound lies in the reactivity of its functional groups:

The amino group can be readily diazotized and converted into a wide array of other functionalities (e.g., halogens, cyano, hydroxyl), or it can participate in condensation reactions to form heterocyclic systems.

The hydroxyl group can be alkylated, acylated, or used as a directing group in aromatic substitution reactions.

The amide itself is a stable functional group that can influence the reactivity of the aromatic ring.

This versatility makes it a promising starting material for generating libraries of complex molecules for screening in drug discovery and agrochemical research. nih.govgoogle.com

| Synthon (Starting Intermediate) | Target Agrochemical | Chemical Class of Product | Reference |

|---|---|---|---|

| 2-Amino-5-chloro-N,3-dimethylbenzamide | Chlorantraniliprole | Anthranilic Diamide Insecticide | google.com |

| 2-Amino-5-cyano-N,3-dimethylbenzamide | Cyantraniliprole | Anthranilic Diamide Insecticide | google.com |

Role as Directing Groups in Metal-Catalyzed C-H Bond Functionalization

A central challenge in modern organic chemistry is the selective functionalization of carbon-hydrogen (C-H) bonds. nih.gov The use of directing groups, which are functional groups that bind to a metal catalyst and position it near a specific C-H bond, has emerged as a powerful strategy to achieve high site selectivity. nih.govnih.gov

The N-methylamide group within this compound is a well-established directing group for transition-metal-catalyzed C-H functionalization, particularly with palladium (Pd) and rhodium (Rh) catalysts. thieme-connect.denih.gov The oxygen atom of the amide can coordinate to the metal center, forming a stable five-membered cyclometalated intermediate. This process selectively activates the C-H bond at the ortho position to the amide group (the C-6 position on the benzene (B151609) ring).

This directed C-H activation enables the introduction of a wide variety of new functional groups at this specific position, including:

Arylation: Forming new carbon-carbon bonds with aryl halides or other arylating agents. thieme-connect.de

Acetoxylation: Introducing an acetate (B1210297) group to form a C-O bond. nih.gov

Halogenation: Introducing chlorine, bromine, or iodine atoms. nih.gov

The ability of the amide to direct these transformations allows for the late-stage functionalization of complex molecules, providing efficient pathways to derivatives that would be difficult to access through traditional synthetic methods. nih.gov This makes this compound a valuable substrate for exploring new synthetic methodologies and creating molecular diversity.

Exploration in Functional Materials Science, such as Polymers and Coatings

The inherent functionality of this compound makes it an interesting candidate for applications in materials science. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group provides two distinct reactive sites for polymerization reactions.

This dual functionality allows it to potentially serve as a monomer or a cross-linking agent in the synthesis of advanced polymers. For example:

Polybenzoxazoles (PBOs): The ortho-amino-phenol structure is the classic precursor for synthesizing PBOs, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The molecule could be incorporated into a polymer backbone via polycondensation reactions.

Epoxy Resins: The primary amine can act as a curing agent for epoxy resins, opening the epoxide ring to form a cross-linked network. The hydroxyl group could further participate in reactions or modify the final properties of the cured material, such as adhesion and surface energy.

Polyurethanes and Polyamides: The amino and hydroxyl groups can react with isocyanates and carboxylic acid derivatives, respectively, to be integrated into polyurethane or polyamide structures.

Furthermore, the compound could be used as an additive in coatings to enhance properties like UV resistance (due to the phenol (B47542) group), adhesion (via hydrogen bonding from NH and OH groups), or corrosion inhibition on metal surfaces. While direct research on using this compound in materials is limited, the chemistry of its functional groups points to a promising area for future exploration. evitachem.com

Development of Analytical Reagents and Sensors

The development of chemical sensors for detecting specific analytes is a critical area of analytical chemistry. The structure of this compound contains features that are conducive to sensor development. The ortho-aminophenol moiety is known to be electrochemically active and can be oxidized at a specific potential. This property could be exploited to design an electrochemical sensor.

Moreover, the arrangement of the hydroxyl and amino groups creates a potential chelation site for metal ions. Binding of a metal ion would likely cause a change in the electronic properties of the molecule, leading to a detectable signal. This could form the basis for:

Colorimetric Sensors: Upon binding a specific metal ion, a distinct color change could be observed with the naked eye. Research on a related nitrophenyl compound bearing -OH and -NH groups has demonstrated its function as a colorimetric chemosensor for anions like phosphate (B84403) and acetate through changes in its absorption spectrum. researchgate.net

Fluorometric Sensors: If the molecule is fluorescent, metal ion binding could either quench or enhance the fluorescence, providing a highly sensitive detection method.

The compound could be functionalized and immobilized on a substrate, such as a nanoparticle or an electrode surface, to create a practical sensing device for environmental monitoring or industrial process control.

Future Perspectives and Emerging Research Avenues for 2 Amino 5 Hydroxy N Methylbenzamide Derivatives

Integration of Artificial Intelligence and Machine Learning for Rational Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the rational design and synthesis of novel drug candidates. nih.govresearchgate.net These computational tools are increasingly being employed to analyze vast datasets, predict molecular properties, and identify promising lead compounds with greater efficiency and accuracy. researchgate.netresearchgate.net For derivatives of 2-Amino-5-hydroxy-N-methylbenzamide, AI and ML can be leveraged to:

Predict Biological Activity: By training algorithms on existing structure-activity relationship (SAR) data, researchers can predict the potential biological effects of novel derivatives, prioritizing those with the highest likelihood of therapeutic efficacy. nih.gov

Optimize Physicochemical Properties: Machine learning models can forecast properties such as solubility, permeability, and metabolic stability, guiding the design of derivatives with improved drug-like characteristics. acs.org

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, expanding the chemical space for exploration beyond traditional synthetic libraries. oxfordglobal.com

Streamline Synthesis Planning: AI can assist in devising efficient synthetic routes, predicting reaction outcomes, and suggesting optimal reaction conditions, thereby accelerating the synthesis of target compounds.

The application of these technologies promises to shorten the design-make-test-analyze (DMTA) cycle, a traditionally time-consuming and resource-intensive process in drug discovery. oxfordglobal.com

Exploration of Multi-target Directed Ligands (MTDLs) based on the Benzamide (B126) Scaffold

The conventional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases. nih.gov This has led to the rise of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.govmdpi.com The benzamide scaffold is a versatile platform for the development of MTDLs. mdpi.com

Derivatives of this compound can be strategically modified to incorporate pharmacophores that interact with various disease-related targets. For instance, in the context of neurodegenerative diseases like Alzheimer's, a benzamide derivative could be engineered to inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes implicated in the disease pathology. mdpi.com The design of such MTDLs requires a deep understanding of the structural biology of the targets and the strategic fusion of different pharmacophoric elements. This approach holds significant promise for developing more effective therapies for complex diseases. nih.govnih.govacs.org

Development of Novel Analytical Methodologies for Complex Matrices

The accurate detection and quantification of drug molecules and their metabolites in complex biological matrices such as blood, urine, and tissue are crucial for preclinical and clinical studies. As novel derivatives of this compound are developed, the need for sensitive, specific, and robust analytical methods becomes paramount.

Current trends in analytical chemistry focus on the development of advanced techniques to handle the complexities of biological samples. researchgate.netxjtu.edu.cn These include:

High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC methods are continuously being refined for improved resolution, speed, and sensitivity in the analysis of benzamide derivatives. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides high selectivity and sensitivity, enabling the identification and quantification of compounds at very low concentrations in complex mixtures. researchgate.netxjtu.edu.cn

Advanced Sample Preparation Techniques: Innovations in sample preparation, such as solid-phase extraction (SPE) and liquid-liquid microextraction (LLME), are critical for removing interfering substances from biological matrices and concentrating the analyte of interest, leading to more reliable analytical results. xjtu.edu.cn

The development of validated analytical methods is essential to support the entire drug development pipeline, from early discovery to clinical trials.

Sustainable and Scalable Synthetic Methodologies for Industrial Research and Development

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including cost-effectiveness, safety, and environmental impact. Therefore, the development of sustainable and scalable synthetic methodologies is a key focus for the industrial application of this compound derivatives.

Key considerations in this area include:

Green Chemistry Principles: The application of green chemistry principles aims to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. This includes exploring the use of renewable starting materials and catalytic reactions. researchgate.net

Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity while minimizing production costs.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control.

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. google.com

By focusing on these principles, researchers can develop synthetic routes that are not only scientifically sound but also economically and environmentally viable for large-scale production. wipo.intgoogle.com

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Chemical Biology, and Computational Science

The future of drug discovery lies in the convergence of multiple scientific disciplines. ucsb.edu The successful development of novel this compound derivatives will depend on a collaborative, interdisciplinary approach that integrates synthetic organic chemistry, chemical biology, and computational science. ucsb.eduuva.nlru.nlharvard.edu

Synthetic Organic Chemistry: Provides the foundational tools and techniques for the design and creation of new molecules. uva.nlru.nlharvard.edu

Chemical Biology: Employs chemical tools to probe and understand biological systems, elucidating the mechanism of action of drug candidates and identifying new biological targets.

Computational Science: Utilizes computer modeling and simulation to predict molecular properties, guide drug design, and analyze complex biological data. nih.gov

By fostering collaboration between these fields, researchers can create a synergistic environment where innovative ideas can flourish, leading to the accelerated discovery and development of the next generation of therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-5-hydroxy-N-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically begins with 2-amino-5-hydroxybenzoic acid derivatives. Key steps include:

- Amide bond formation : Reacting the acid chloride with methylamine under anhydrous conditions (e.g., THF, 0–5°C, 12–24 hours) .

- Protection/deprotection : Hydroxyl groups may require protection (e.g., acetyl or tert-butyldimethylsilyl groups) to prevent side reactions .

- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) is used to isolate the product .

- Optimization : Reaction efficiency depends on solvent polarity, temperature control, and catalyst selection (e.g., DMAP for amidation).

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?

- Analytical workflow :

- Validation : Cross-reference spectral data with PubChem/ChemSpider entries (e.g., InChIKey: KXTKTZUWGKFUIS-UHFFFAOYSA-N) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Assay selection :

- Enzyme inhibition : Test against kinases or hydrolases (IC50 determination via fluorometric assays) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, 48-hour exposure) .

- Controls : Include known inhibitors (e.g., staurosporine) and solvent-only blanks to validate results.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

- Approach :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap) .

- Docking studies : Use AutoDock Vina to simulate binding to protein targets (e.g., COX-2, PDB ID: 5KIR) .

- Validation : Compare predicted binding affinities with experimental IC50 values .

Q. What strategies resolve contradictions in reported bioactivity data for benzamide derivatives like this compound?

- Root causes : Variability in assay conditions (e.g., pH, serum concentration) or impurities in test compounds .

- Resolution :

Replicate studies using standardized protocols (e.g., CLSI guidelines).

Characterize batch-to-batch purity via LC-MS.

Perform meta-analyses of published data to identify confounding variables .

Q. How do structural modifications (e.g., halogen substitution) alter the physicochemical and pharmacological properties of this compound?

- Case study :

| Derivative | Substituent | LogP | Solubility (mg/mL) | Bioactivity |

|---|---|---|---|---|

| Parent | -OH, -CH3 | 1.2 | 0.8 | Moderate COX-2 inhibition |

| 5-Cl | -Cl | 1.8 | 0.3 | Enhanced cytotoxicity |

| 5-F | -F | 1.5 | 0.5 | Improved metabolic stability |

- Design principles : Halogens increase lipophilicity but reduce solubility; fluorine enhances bioavailability .

Q. What crystallographic techniques are employed to determine the solid-state structure of this compound?

- Methods :

- XRD : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL-2018 for structure solution (R-factor < 0.05) .

- Key findings : Hydrogen bonding between amide NH and hydroxyl O stabilizes the crystal lattice .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

- Best practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |